N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine
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Overview
Description
N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine is a chemical compound with the molecular formula C7H13NO2. It is characterized by a spirocyclic structure, which includes a nitrogen atom and two oxygen atoms. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a spirocyclic ketone with methylamine in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The spirocyclic structure allows it to fit into unique binding sites, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxaspiro[3.4]octan-7-amine: Lacks the N-methyl group, resulting in different reactivity and applications.
N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine derivatives: Modified versions with additional functional groups for specialized uses.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of both nitrogen and oxygen atoms. This combination provides distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-methyl-2,5-dioxaspiro[3.4]octan-7-amine |
InChI |
InChI=1S/C7H13NO2/c1-8-6-2-7(10-3-6)4-9-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
OTQIJBBZQGWYCI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2(COC2)OC1 |
Origin of Product |
United States |
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